Eucatropine hydrochloride
Overview
Description
Eucatropine Hydrochloride is a chemical compound with the molecular formula C17H25NO3·HCl. This compound is primarily used in ophthalmic solutions due to its properties as a mydriatic agent, which means it can dilate the pupils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucatropine Hydrochloride can be synthesized through the esterification of α-Hydroxybenzeneacetic acid with 1,2,2,6-tetramethyl-4-piperidinol. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Eucatropine Hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Scientific Research Applications
Eucatropine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: this compound is used in ophthalmology as a mydriatic agent to dilate pupils during eye examinations.
Industry: It is used in the formulation of ophthalmic solutions and other pharmaceutical preparations.
Mechanism of Action
Eucatropine Hydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. This means it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the eye. This leads to the relaxation of the sphincter muscle of the iris, resulting in pupil dilation . The compound primarily targets the muscarinic receptors in the eye, disrupting the normal signaling pathways and causing mydriasis .
Comparison with Similar Compounds
Atropine: Another mydriatic agent used in ophthalmology.
Homatropine: Similar in structure and function to Eucatropine Hydrochloride but with a shorter duration of action.
Tropicamide: A mydriatic agent with a shorter onset and duration of action compared to this compound.
Uniqueness: this compound is unique in its balanced duration of action, making it suitable for various ophthalmic procedures without prolonged effects . Its structural properties also allow for specific interactions with muscarinic receptors, providing effective mydriasis with minimal side effects .
Properties
IUPAC Name |
(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13;/h5-9,12,14-15,19H,10-11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWENUKHWZBZSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045828 | |
Record name | Eucatropine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-93-6 | |
Record name | Eucatropine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eucatropine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eucatropine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eucatropine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EUCATROPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560X8YZ82N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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